1-(4-Tert-butylcyclohexyl)oxy-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol;dihydrochloride
Description
1-(4-Tert-butylcyclohexyl)oxy-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol;dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a tert-butylcyclohexyl group, a pyridinylpiperazine moiety, and a propanol backbone, making it an interesting subject for chemical research and industrial applications.
Properties
IUPAC Name |
1-(4-tert-butylcyclohexyl)oxy-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37N3O2.2ClH/c1-22(2,3)18-7-9-20(10-8-18)27-17-19(26)16-24-12-14-25(15-13-24)21-6-4-5-11-23-21;;/h4-6,11,18-20,26H,7-10,12-17H2,1-3H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHDFTZQJAAUCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)OCC(CN2CCN(CC2)C3=CC=CC=N3)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Tert-butylcyclohexyl)oxy-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol;dihydrochloride typically involves multiple steps:
Formation of the tert-butylcyclohexyl group: This step involves the alkylation of cyclohexanol with tert-butyl chloride in the presence of a strong base such as sodium hydride.
Synthesis of the pyridinylpiperazine moiety: This can be achieved by reacting 2-chloropyridine with piperazine under reflux conditions.
Coupling of the two intermediates: The tert-butylcyclohexyl group is then coupled with the pyridinylpiperazine moiety using a suitable linker, such as epichlorohydrin, under basic conditions to form the desired propanol backbone.
Formation of the dihydrochloride salt: The final compound is treated with hydrochloric acid to form the dihydrochloride salt, which enhances its solubility and stability.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Tert-butylcyclohexyl)oxy-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol backbone can be oxidized to form a ketone or aldehyde.
Reduction: The pyridinyl ring can be reduced to form a piperidine derivative.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various alkyl or aryl derivatives.
Scientific Research Applications
1-(4-Tert-butylcyclohexyl)oxy-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol;dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its use as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Tert-butylcyclohexyl)oxy-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
1-(4-Tert-butylcyclohexyl)oxy-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol;dihydrochloride can be compared with other similar compounds, such as:
1-(4-Tert-butylcyclohexyl)oxy-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol: The non-dihydrochloride form, which may have different solubility and stability properties.
1-(4-Tert-butylcyclohexyl)oxy-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-one: A ketone derivative that may have different reactivity and biological activity.
1-(4-Tert-butylcyclohexyl)oxy-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-amine: An amine derivative that may have different pharmacological properties.
The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties that distinguish it from other similar compounds.
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